![molecular formula C20H18N4O2S B2982940 3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one CAS No. 946328-49-0](/img/structure/B2982940.png)
3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinones often involves the reaction of anthranilic acid with formamide at high temperatures, a process known as the Niementowski reaction . Other methods include the reaction of 2-aminobenzamides with thiols .Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a fused two-ring system. Theoretical and experimental vibrational frequencies and optimized geometric parameters such as bond lengths and bond angles can be calculated using density functional theory .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For example, they can be modified via lithiation by a lithium reagent in anhydrous tetrahydrofuran at low temperature followed by reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones depend on their specific structure. For example, the compound 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one has been found to have good functional group tolerance and to be transition metal and external oxidant free .Scientific Research Applications
- Quinazoline derivatives, including EPMQ, have demonstrated anti-cancer potential . Researchers have synthesized various quinazoline compounds with different biological activities, and EPMQ could be explored further for its efficacy against specific cancer types.
- Inflammation plays a crucial role in various diseases. Quinazoline derivatives, such as EPMQ, have been investigated for their anti-inflammatory properties . Understanding their mechanisms of action and potential clinical applications is essential.
- Quinazolines have shown promise as antibacterial agents . EPMQ’s antibacterial effects could be explored against specific pathogens, contributing to the development of novel antibiotics.
- Some quinazoline derivatives exhibit analgesic properties . Investigating EPMQ’s analgesic effects and its mechanism of action could provide insights for pain management.
- Given the global impact of viral infections, compounds like EPMQ may have anti-viral activity . Research into its efficacy against specific viruses could be valuable.
- Quinazoline derivatives have been explored for their antioxidant and anti-hypertensive properties . EPMQ’s potential in these areas warrants further investigation.
Anti-Cancer Properties
Anti-Inflammatory Effects
Anti-Bacterial Activity
Analgesic Potential
Anti-Viral Applications
Anti-Oxidant and Anti-Hypertensive Effects
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-24-19(25)15-10-6-7-11-16(15)21-20(24)27-12-17-22-18(23-26-17)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAVKFPRGDDVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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